molecular formula C9H12BNO3 B151366 (3-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 373384-14-6

(3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No. B151366
M. Wt: 193.01 g/mol
InChI Key: DCXXIDMHTQDSLY-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss (3-(Dimethylcarbamoyl)phenyl)boronic acid, they offer insights into the properties and behaviors of related phenylboronic acid derivatives, which can be extrapolated to hypothesize about the subject compound. Phenylboronic acids are a class of compounds that have garnered interest due to their utility in organic synthesis and potential pharmaceutical applications. They are known for their role in Suzuki cross-coupling reactions and their ability to form reversible covalent bonds with diols, which is useful in the construction of sensing materials .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the conversion of an appropriate aniline precursor to the boronic acid through a series of steps including protection of functional groups, halogen-lithium exchange, and reaction with a borate source, followed by hydrolysis . The yield and conditions of these reactions can vary depending on the substituents on the phenyl ring and the reactivity of the intermediates.

Molecular Structure Analysis

The molecular and crystal structures of phenylboronic acids can be determined using techniques such as single crystal X-ray diffraction (XRD). These structures often feature hydrogen-bonded dimers in the solid state, and the presence of substituents can influence the stability and conformation of these dimers . For example, the introduction of electron-withdrawing groups, such as -OCF3, can affect the acidity and hydrogen bonding patterns within the crystal lattice .

Chemical Reactions Analysis

Phenylboronic acids participate in a variety of chemical reactions, including acid-base equilibria and dehydration reactions to form boroxines. The pKa values of these acids can be influenced by the nature of the substituents, which in turn affects their reactivity in different chemical environments . Additionally, the presence of functional groups such as amines can facilitate the attachment of the boronic acid to polymers or other materials, expanding their utility in material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids, such as acidity constants, thermal behavior, and NMR characteristics, are crucial for understanding their behavior in different contexts. These properties are often investigated using a combination of experimental techniques and theoretical calculations, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy . Theoretical calculations, such as DFT, can provide additional insights into the energy barriers associated with molecular rotations and intermolecular interactions .

Scientific Research Applications

Fluorescent Sensors for Sugars and Nucleosides

  • Application : Boronic acid derivatives, such as DNSBA, have been used as fluorescent sensors for the identification of sugars and nucleosides, which is significant for the detection and treatment of diseases. These sensors exhibit selectivity toward specific sugars and nucleosides and are responsive under certain pH conditions, making them valuable in clinical applications (Elfeky, 2011).

Optical Modulation Using Boronic Acids

  • Application : Phenyl boronic acids have been used to modify the photoluminescence of single-walled carbon nanotubes (SWNT). This study shows a clear relationship between the molecular structure of boronic acid derivatives and the optical properties of SWNT, which is significant for saccharide recognition (Mu et al., 2012).

Organic Phosphorescent and Mechanoluminescent Materials

  • Application : Aryl boronic acids like (3-(Dimethylcarbamoyl)phenyl)boronic acid are used in the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This is achieved through cyclic-esterification with dihydric alcohols, demonstrating the utility of boronic acids in developing materials with unique optical properties (Zhang et al., 2018).

Bacterial Recognition

  • Application : Boronic acid-based fluorescent sensors like DNSBA are employed for rapid bacterial recognition. They respond to bacterial cell numbers in a dose-dependent manner and can detect shifts in spectra due to the formation of boronic acid complexes (Amin & Elfeky, 2013).

Bacteria Detection via Affinity Sensors

  • Application : 3-Aminophenylboronic acid (3-APBA) is used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. This method has been applied in various water types, showcasing the versatility of boronic acids in environmental monitoring and health care (Wannapob et al., 2010).

Spectroscopic Properties and Structural Studies

  • Application : Research on boronic acid derivatives like 4FPBAPE and 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester involves studying their spectroscopic properties using experimental and theoretical methods. This research is pivotal in understanding the molecular structure and electronic properties of these compounds, which is beneficial in designing new materials and sensors (Tanış et al., 2018; Şaş et al., 2016).

Fluorescence Probe for Intracellular Ions

  • Application : A boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions. This probe is highly selective and sensitive under physiological conditions and can be used for bioimaging in living cells (Selvaraj et al., 2019).

Safety And Hazards

“(3-(Dimethylcarbamoyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The unique properties of boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, have led to their increasing use in medicinal chemistry . Future research directions include the development of new synthetic methods for boronic acids, the design of boronic acid-based synthetic ligands for drug delivery, and the exploration of new biological applications for boronic acids .

properties

IUPAC Name

[3-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXIDMHTQDSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378430
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dimethylcarbamoyl)phenyl)boronic acid

CAS RN

373384-14-6
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TD Crawford, V Tsui, EM Flynn, S Wang… - Journal of Medicinal …, 2016 - ACS Publications
The biological role played by non-BET bromodomains remains poorly understood, and it is therefore imperative to identify potent and highly selective inhibitors to effectively explore the …
Number of citations: 108 pubs.acs.org
D Norton, WG Bonnette, JF Callahan… - Journal of Medicinal …, 2021 - ACS Publications
The NRF2-mediated cytoprotective response is central to cellular homoeostasis, and there is increasing interest in developing small-molecule activators of this pathway as therapeutics …
Number of citations: 14 pubs.acs.org
JS Marcum - 2021 - search.proquest.com
New Catalysts for the Stereoselective Functionalization of Unsaturated Hydrocarbons New Catalysts for the Stereoselective Functionalization of Unsaturated Hydrocarbons Abstract …
Number of citations: 0 search.proquest.com

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